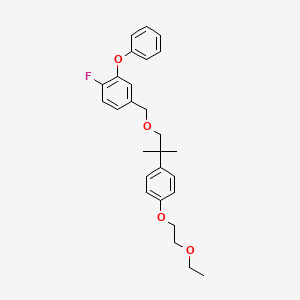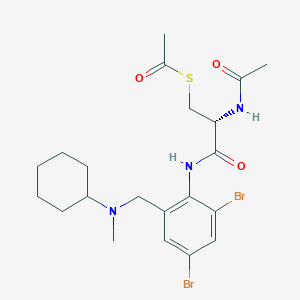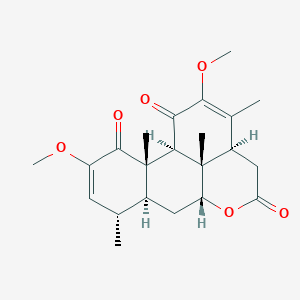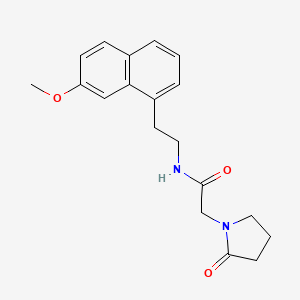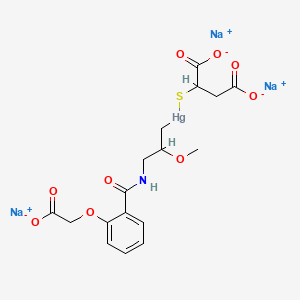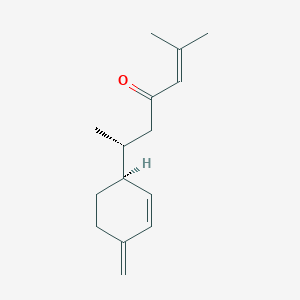
(-)-beta-Turmerone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-beta-Turmerone is a bioactive compound found in turmeric (Curcuma longa). It is one of the major constituents of turmeric essential oil and is known for its potential therapeutic properties. This compound has attracted significant attention due to its anti-inflammatory, antioxidant, and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-beta-Turmerone can be achieved through various methods. One common approach involves the extraction of turmeric essential oil followed by chromatographic separation to isolate this compound. Another method includes the chemical synthesis starting from ar-turmerone, which involves a series of reactions such as hydrogenation and isomerization under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of turmeric essential oil using steam distillation. The essential oil is then subjected to fractional distillation and chromatographic techniques to purify this compound. This method ensures a high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(-)-beta-Turmerone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form turmerone oxide.
Reduction: Reduction reactions can convert this compound to dihydroturmerone.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Turmerone oxide
Reduction: Dihydroturmerone
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
(-)-beta-Turmerone has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and neuroprotective effects.
Industry: this compound is used in the formulation of health supplements and cosmetic products due to its therapeutic properties.
Mecanismo De Acción
The mechanism of action of (-)-beta-Turmerone involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and PI3K/Akt.
Comparación Con Compuestos Similares
Similar Compounds
- Ar-turmerone
- Alpha-turmerone
- Dihydroturmerone
Uniqueness
(-)-beta-Turmerone is unique due to its specific stereochemistry, which contributes to its distinct biological activities. Compared to other turmerones, this compound has shown superior anti-inflammatory and anticancer properties, making it a valuable compound for therapeutic applications.
Propiedades
Número CAS |
103615-99-2 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(6R)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14+/m1/s1 |
Clave InChI |
JIJQKFPGBBEJNF-KGLIPLIRSA-N |
SMILES isomérico |
C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=C)C=C1 |
SMILES canónico |
CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


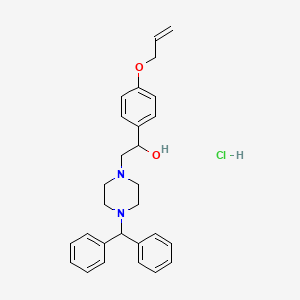
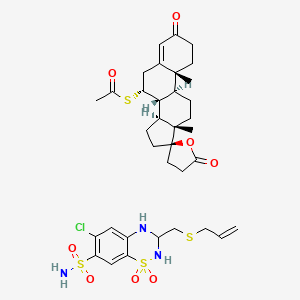
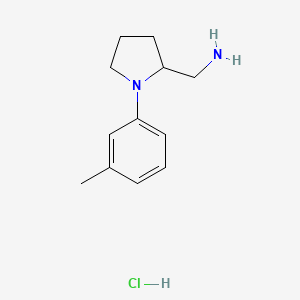

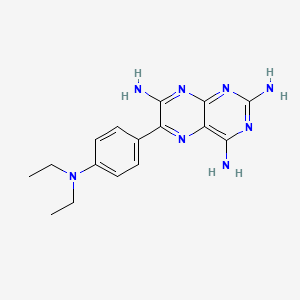
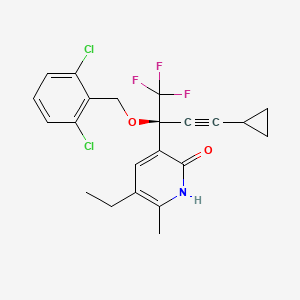
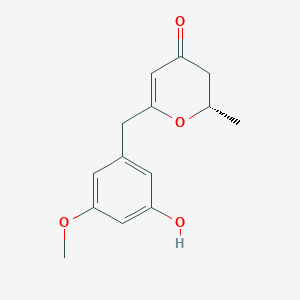
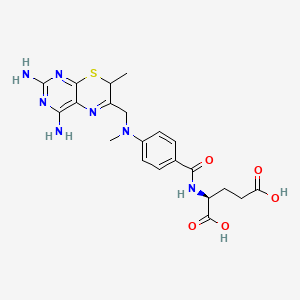
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)
